(2R)-2,3-dimethylbutan-1-ol
Overview
Description
(2R)-2,3-Dimethylbutan-1-ol is an organic compound with the molecular formula C6H14O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Mechanism of Action
Target of Action
The primary target of (2R)-2,3-dimethylbutan-1-ol is the adenosine A1 receptor , which is almost exclusively expressed at nerve terminals . This receptor plays a crucial role in the regulation of neurotransmitter release and is involved in various physiological functions, including sleep regulation and pain perception .
Mode of Action
This compound interacts with its target, the adenosine A1 receptor, to reduce glutamate release . This interaction is thought to be mediated by AMPA receptor antagonism . The compound’s effect on glutamate release can be blocked by antagonism of adenosine A1 receptors .
Biochemical Pathways
The compound’s action affects the glutamatergic system , a major excitatory neurotransmitter system in the brain . By reducing glutamate release, this compound can influence various downstream effects, potentially contributing to its antidepressant action . Signal transduction studies in primary neuronal cultures demonstrated that the compound reduced P-T286-CamKII and P-S9-Synapsin, which correlated with decreased synaptic vesicle recycling .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in glutamate release and a decrease in synaptic vesicle recycling . These effects could contribute to the compound’s potential antidepressant action . Systemic administration of an A1R antagonist counteracted the antidepressant-like actions of the compound in the forced swim test .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-dimethylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (2R)-2,3-dimethylbutan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the desired alcohol.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (2R)-2,3-dimethylbutanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 2,3-dimethylbutane, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can convert it to (2R)-2,3-dimethylbutyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acidic medium.
Reduction: H2 with Pd/C, NaBH4, LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products:
Oxidation: (2R)-2,3-Dimethylbutanoic acid.
Reduction: 2,3-Dimethylbutane.
Substitution: (2R)-2,3-Dimethylbutyl chloride.
Scientific Research Applications
(2R)-2,3-Dimethylbutan-1-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving chiral alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Comparison with Similar Compounds
(2S)-2,3-Dimethylbutan-1-ol: The enantiomer of (2R)-2,3-dimethylbutan-1-ol, differing only in the spatial arrangement of atoms.
2,3-Dimethylbutan-2-ol: A structural isomer with the hydroxyl group on the second carbon.
2,3-Dimethylbutane: The fully reduced form of the compound.
Uniqueness: this compound is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and studies involving stereochemistry. Its specific three-dimensional arrangement allows for selective interactions in biological systems and chemical reactions, distinguishing it from its isomers and other similar compounds.
Properties
IUPAC Name |
(2R)-2,3-dimethylbutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSWMAUXEHKFGX-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648457 | |
Record name | (2R)-2,3-Dimethylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15019-27-9 | |
Record name | (2R)-2,3-Dimethylbutan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R)-2,3-dimethylbutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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